molecular formula C14H18N2O B15212526 2H-Quinolizine, octahydro-9a-(5-isoxazolylethynyl)- CAS No. 651314-02-2

2H-Quinolizine, octahydro-9a-(5-isoxazolylethynyl)-

Cat. No.: B15212526
CAS No.: 651314-02-2
M. Wt: 230.31 g/mol
InChI Key: XUDZJAOSPCPIGS-UHFFFAOYSA-N
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Description

2H-Quinolizine is a bicyclic heterocyclic compound comprising a six-membered ring fused to a five-membered ring, with one nitrogen atom in the bicyclic system . The compound 2H-Quinolizine, octahydro-9a-(5-isoxazolylethynyl)- is a fully hydrogenated (octahydro) derivative substituted at the 9a position with a 5-isoxazolylethynyl group. This substituent introduces a rigid, conjugated triple bond (ethynyl) linked to an isoxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom.

The molecular formula of the parent 2H-quinolizine is C₉H₉N (average mass: 131.178 g/mol), while the octahydro derivative would have additional hydrogen atoms (likely C₉H₁₅N).

Properties

CAS No.

651314-02-2

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

5-[2-(1,2,3,4,6,7,8,9-octahydroquinolizin-9a-yl)ethynyl]-1,2-oxazole

InChI

InChI=1S/C14H18N2O/c1-3-11-16-12-4-2-8-14(16,7-1)9-5-13-6-10-15-17-13/h6,10H,1-4,7-8,11-12H2

InChI Key

XUDZJAOSPCPIGS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCCC2(C1)C#CC3=CC=NO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole typically involves multi-step organic reactions. One common approach is the coupling of an isoxazole derivative with an ethynyl group, followed by the introduction of the octahydro-1H-quinolizin moiety through a series of substitution and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques, such as chromatography, would be essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where halogenated derivatives can be formed using reagents like sodium iodide or potassium bromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium iodide in acetone or potassium bromide in ethanol.

Major Products Formed

    Oxidation: Oxidized isoxazole derivatives.

    Reduction: Hydrogenated ethynyl derivatives.

    Substitution: Halogenated isoxazole derivatives.

Scientific Research Applications

5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 2H-Quinolizine Derivatives

a) 2H-Quinolizine, Octahydro-3-Methyl-, cis- (CAS 6480-42-8)
  • Molecular Formula : C₁₀H₁₉N
  • Molecular Weight : 153.25 g/mol
  • Key Features : A methyl group at the 3-position introduces hydrophobicity and steric hindrance. The cis configuration of substituents may affect intermolecular interactions.
  • Properties :
    • Hydrogen Bond Acceptors: 1
    • Rotatable Bonds: 0
    • Topological Polar Surface Area (TPSA): 3.24 Ų .
b) 2H-Quinolizine, Octahydro-4-Methyl-, trans- (CAS N/A)
  • Molecular Formula : C₁₀H₁₉N
  • Molecular Weight : 153.25 g/mol
  • Key Features : The trans configuration at the 4-methyl position alters spatial arrangement compared to the cis isomer.
  • Properties :
    • Complexity: 133
    • Defined Stereocenters: 2 .
c) 2H-Quinolizine, Octahydro-9a-[(1Z)-2-(5-Isoxazolyl)Ethenyl]-
  • Key Features : Substituted with a 5-isoxazolyl ethenyl (double bond) group instead of ethynyl. The (1Z) stereochemistry may influence binding affinity in biological systems.

Isoxazole-Containing Heterocycles

a) Indolizine, Octahydro-8a-(5-Isoxazolylethynyl)-
  • Key Features: Indolizine shares a bicyclic structure with quinolizine but differs in nitrogen placement. The 8a-isoxazolylethynyl substitution is structurally analogous to the target compound.
  • Comparison: Indolizine derivatives are less studied than quinolizines, but their nitrogen positioning may lead to distinct electronic properties and reactivity .
b) Imidazo[4,5-g]Quinazolines
  • Key Features: Quinazolines are bicyclic systems with two nitrogen atoms, differing from quinolizines. Imidazo[4,5-g]quinazolines exhibit pharmacological properties (e.g., anticancer, antimicrobial) due to extended π-conjugation .
  • Comparison: The target quinolizine derivative lacks the dual nitrogen configuration of quinazolines, which may limit its utility in certain biological applications but enhance selectivity .

Data Table: Structural and Property Comparison

Compound Molecular Formula Substituent Molecular Weight (g/mol) Key Properties
Target Compound Likely C₁₄H₁₇N₂O 9a-(5-Isoxazolylethynyl) ~227.3 (estimated) High rigidity, conjugated triple bond
2H-Quinolizine, Octahydro-3-Methyl-, cis- C₁₀H₁₉N 3-Methyl 153.25 Hydrophobic, 0 rotatable bonds
2H-Quinolizine, Octahydro-9a-Ethenyl- C₁₃H₁₇N₂O 9a-(5-Isoxazolyl)Ethenyl ~215.3 Moderate conjugation, Z-configuration
Imidazo[4,5-g]Quinazoline Varies Aryl/heteroaryl substituents ~250–300 Dual nitrogen system, pharmacological activity

Research Findings and Trends

  • Synthetic Accessibility: While methods for synthesizing methyl-substituted quinolizines are established , the introduction of ethynyl-isoxazole groups requires specialized coupling reactions (e.g., Sonogashira), as seen in related isoxazole derivatives .
  • Electronic Effects: The ethynyl-isoxazole group in the target compound likely increases electron-withdrawing character, altering redox potentials and nucleophilic/electrophilic reactivity compared to alkyl-substituted analogs .
  • Biological Potential: Isoxazole-containing compounds are known for antimicrobial and anti-inflammatory properties. The target compound’s ethynyl linker may improve membrane permeability, though specific studies are lacking in the evidence .

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